6-メトキシ-1,2,3,4-テトラヒドロナフタレン-2-カルバルデヒド

概要

説明

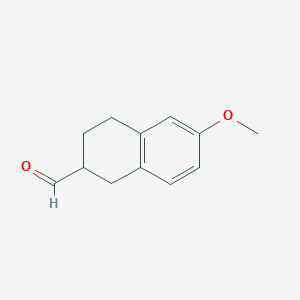

6-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBALDEHYDE is an organic compound with the molecular formula C12H14O2 It is a derivative of naphthalene, characterized by the presence of a methoxy group and an aldehyde group on a tetrahydronaphthalene backbone

科学的研究の応用

6-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBALDEHYDE has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

作用機序

Target of Action

A similar compound, 6-methoxyl-1,2,3,4-tetrahydro-beta-carboline, has been found to interact with the serotonin (5-ht) system .

Mode of Action

It’s worth noting that 6-methoxyl-1,2,3,4-tetrahydro-beta-carboline inhibits the high-affinity uptake of serotonin (5-ht) in a competitive manner and increases the potassium-evoked release of 5-ht .

Pharmacokinetics

Its boiling point is 90-95°c at 1 mmhg, and its density is 1033 g/mL at 25°C , which may influence its bioavailability.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBALDEHYDE typically involves the following steps:

Starting Material: The synthesis begins with 6-Methoxy-1,2,3,4-tetrahydronaphthalene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

6-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBALDEHYDE can undergo various chemical reactions, including:

Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

Oxidation: 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

Reduction: 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

6-Methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

6-Methoxy-1-tetralone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.

6-Methoxy-1,2,3,4-tetrahydro-β-carboline: A structurally related compound with different biological activities.

Uniqueness

6-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBALDEHYDE is unique due to the presence of both a methoxy group and an aldehyde group on the tetrahydronaphthalene backbone. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.

生物活性

6-Methoxy-1,2,3,4-tetrahydro-naphthalene-2-carbaldehyde (CAS No. 2472-02-8) is a naphthalene derivative with potential biological activities. This compound has garnered interest for its pharmacological properties, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including its pharmacodynamics, toxicity profiles, and relevant case studies.

- Molecular Formula : C₁₂H₁₄O₂

- Molecular Weight : 190.24 g/mol

- Structure : The compound features a methoxy group at the 6-position of the tetrahydronaphthalene ring and an aldehyde functional group.

Antioxidant Properties

Research indicates that compounds with similar structures to 6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carbaldehyde exhibit significant antioxidant activity. This is primarily attributed to the presence of the methoxy group, which enhances electron donation capabilities, reducing oxidative stress in biological systems.

Anticancer Activity

Several studies have explored the anticancer potential of naphthalene derivatives. For instance, a related compound demonstrated significant growth inhibition in various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HT29 | 15.0 | Apoptosis induction |

| MCF7 | 20.5 | Cell cycle arrest |

| A549 | 18.0 | ROS generation |

Neuroprotective Effects

Compounds structurally related to 6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carbaldehyde have shown neuroprotective effects in models of neurodegenerative diseases. These effects are attributed to their ability to modulate neurotransmitter levels and reduce neuroinflammation.

Toxicological Profile

The toxicological assessment of tetrahydronaphthalene derivatives indicates that while they can exhibit beneficial biological activities, they may also pose risks at higher concentrations. Studies have shown that exposure can lead to:

- Hematological Changes : Increased liver weight and signs of hemolytic anemia were observed in rodent models at high doses (150 mg/kg).

- Reproductive Toxicity : Uterine atrophy was noted in female mice at concentrations above 82.4 mg/m³.

The NOAEL (No Observed Adverse Effect Level) was established at 15 mg/kg based on adverse effects on blood parameters.

Study on Anticancer Activity

A study published in MDPI evaluated various naphthalene derivatives for their anticancer properties. The study found that certain derivatives exhibited potent cytotoxicity against colorectal cancer cells (HT29), with IC50 values significantly lower than standard chemotherapeutic agents .

Neuroprotection in Animal Models

In a separate investigation focusing on neuroprotective effects, researchers administered related compounds to mice subjected to induced oxidative stress. Results indicated a marked reduction in neuronal damage and improved cognitive function post-treatment .

特性

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h4-5,7-9H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMDRKGMUPPLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)C=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345535 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2472-02-8 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。